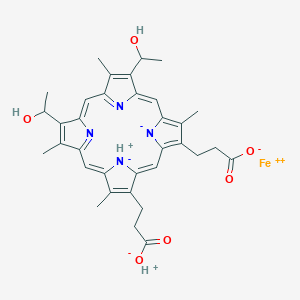
5-メチル-1,3,4-オキサジアゾール-2-カルボン酸カリウム
概要
説明
Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate is a chemical compound with the molecular formula C4H3KN2O3. It is a white to almost white powder or crystal that is used in various scientific and industrial applications. This compound belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing oxygen and nitrogen atoms .
科学的研究の応用
Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly HIV-integrase inhibitors.
生化学分析
Biochemical Properties
Oxadiazole derivatives, to which this compound belongs, are known to exhibit a broad spectrum of biological activities . They have been studied for their potential interactions with various enzymes, proteins, and other biomolecules
Cellular Effects
Oxadiazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Oxadiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Oxadiazole derivatives have been reported to be involved in various metabolic pathways
準備方法
Synthetic Routes and Reaction Conditions
Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate can be synthesized through a two-step process:
Formation of 5-methyl-1,3,4-oxadiazole-2-carboxylic acid chloride: This is achieved by reacting 5-methyl-1,3,4-oxadiazole with oxalyl chloride.
Formation of Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate: The acid chloride is then reacted with potassium hydroxide to yield the desired potassium salt.
Industrial Production Methods
Industrial production methods for this compound typically involve the same synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The compound is usually stored under inert atmosphere and at low temperatures to maintain its stability .
化学反応の分析
Types of Reactions
Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced to form corresponding reduced products.
Substitution: The compound can undergo substitution reactions where one of its atoms or groups is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
作用機序
The mechanism of action of Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in its role as an intermediate in the synthesis of HIV-integrase inhibitors, it interacts with the integrase enzyme, preventing the integration of viral DNA into the host genome .
類似化合物との比較
Similar Compounds
- Potassium 5-methyl-1,2,4-oxadiazole-2-carboxylate
- Potassium 5-methyl-1,3,4-thiadiazole-2-carboxylate
- Potassium 5-methyl-1,3,4-triazole-2-carboxylate
Uniqueness
Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate is unique due to its specific structure and the presence of both oxygen and nitrogen atoms in the oxadiazole ring. This structural feature imparts distinct chemical and biological properties, making it valuable in various applications .
特性
CAS番号 |
888504-28-7 |
|---|---|
分子式 |
C4H4KN2O3 |
分子量 |
167.18 g/mol |
IUPAC名 |
potassium;5-methyl-1,3,4-oxadiazole-2-carboxylate |
InChI |
InChI=1S/C4H4N2O3.K/c1-2-5-6-3(9-2)4(7)8;/h1H3,(H,7,8); |
InChIキー |
PYKIGFHZXPMVQL-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(O1)C(=O)[O-].[K+] |
正規SMILES |
CC1=NN=C(O1)C(=O)O.[K] |
| 888504-28-7 | |
ピクトグラム |
Irritant; Health Hazard |
同義語 |
Oxadiazole Potassim Salt |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-Methyl-2-oxo-3-[1-oxo-2-[[3-phenyl-1-[(phenylmethoxy)carbonyl]propyl]amino]propyl]-4-imidazolidinecarboxylic acid tert-butyl ester](/img/structure/B28452.png)

![N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine](/img/structure/B28460.png)


![1-[3,3-Bis(4-chlorophenyl)acryloyl]-4-methylpiperazine](/img/structure/B28479.png)


